2-isopropyl-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide
CAS No.: 2034540-74-2
Cat. No.: VC5012860
Molecular Formula: C16H25N7O3S
Molecular Weight: 395.48
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2034540-74-2 |
---|---|
Molecular Formula | C16H25N7O3S |
Molecular Weight | 395.48 |
IUPAC Name | N-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide |
Standard InChI | InChI=1S/C16H25N7O3S/c1-11(2)14-20-13(10-22(14)3)27(24,25)17-9-12-18-15(21-16(19-12)26-4)23-7-5-6-8-23/h10-11,17H,5-9H2,1-4H3 |
Standard InChI Key | WVYPYLASLYECEK-UHFFFAOYSA-N |
SMILES | CC(C)C1=NC(=CN1C)S(=O)(=O)NCC2=NC(=NC(=N2)OC)N3CCCC3 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Functional Groups
The compound’s structure integrates three heterocyclic systems:
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Imidazole ring: A five-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, substituted with methyl and isopropyl groups at positions 1 and 2, respectively.
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1,3,5-Triazine ring: A six-membered aromatic ring with alternating nitrogen and carbon atoms, functionalized with methoxy and pyrrolidin-1-yl groups at positions 4 and 6 .
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Sulfonamide bridge: Connects the imidazole and triazine rings via a methylene (-CH2-) linker, contributing to the molecule’s polarity and potential hydrogen-bonding capacity .
The pyrrolidine moiety (a five-membered saturated ring with one nitrogen atom) attached to the triazine ring introduces conformational flexibility, which may influence binding interactions with biological targets.
Physicochemical Properties
Key molecular parameters include:
Property | Value |
---|---|
Molecular Formula | C₁₆H₂₅N₇O₃S |
Molecular Weight | 395.48 g/mol |
logP (Partition Coeff.) | Estimated 2.1–2.5 |
Hydrogen Bond Acceptors | 10 |
Polar Surface Area | 128 Ų |
These properties suggest moderate lipophilicity balanced by polar functional groups, indicating potential for both membrane permeability and aqueous solubility .
Synthetic Methodology and Optimization
Multi-Step Synthesis Pathway
The synthesis involves three principal stages (Figure 1):
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Imidazole-4-sulfonamide core formation: Starting from 2-isopropyl-1-methylimidazole, sulfonation using chlorosulfonic acid yields the sulfonyl chloride intermediate, which is subsequently aminated with methylamine .
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Triazine ring functionalization: 4-Methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazine-2-carbonitrile undergoes nucleophilic substitution with methylamine to introduce the methylamino group at position 2.
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Coupling reaction: The sulfonamide and triazine intermediates are linked via a methylene bridge using formaldehyde under acidic conditions (pH 4–5), achieving yields of 68–72%.
Critical Reaction Parameters
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Temperature: Maintained at 50–60°C during sulfonation to prevent decomposition .
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Solvent system: Dimethyl sulfoxide (DMSO) enhances solubility of intermediates during coupling.
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Catalysis: Triethylamine (0.5 eq) improves amination efficiency by scavenging HCl byproducts .
Chemical Reactivity and Derivative Formation
Electrophilic Substitution Sites
The molecule exhibits reactivity at three primary positions:
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Imidazole C-5 position: Susceptible to halogenation (e.g., bromine in acetic acid) .
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Triazine methoxy group: Demethylation with BBr₃ yields a hydroxyl group for further functionalization .
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Pyrrolidine nitrogen: Alkylation with alkyl halides expands structural diversity .
Stability Profile
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Thermal stability: Decomposes above 240°C (DSC data).
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Photolability: The triazine ring undergoes partial degradation under UV light (λ = 254 nm), necessitating storage in amber glass.
Parameter | Prediction |
---|---|
Caco-2 permeability | 8.7 × 10⁻⁶ cm/s (moderate) |
CYP3A4 inhibition | Probable (IC₅₀ = 4.2 µM) |
hERG inhibition risk | Low (IC₅₀ > 30 µM) |
These predictions suggest acceptable oral bioavailability but necessitate monitoring for drug-drug interactions mediated by cytochrome P450 .
Comparative Analysis with Structural Analogs
Triazine-Based Derivatives
Replacing pyrrolidine with piperidine in the triazine ring (as in VC5012860) reduces antibacterial potency by 3-fold against S. aureus (MIC = 32 µg/mL vs. 8 µg/mL for parent compound), highlighting the importance of ring size on activity .
Sulfonamide Modifications
Converting the sulfonamide to a sulfonic acid ester abolishes antiviral activity, confirming the critical role of the -SO₂NH- group in target binding .
Industrial Scale-Up Considerations
Cost Analysis
Raw material costs dominate production expenses:
Component | Cost Contribution (%) |
---|---|
2-Isopropylimidazole | 38 |
Triazine intermediate | 45 |
Solvents & catalysts | 17 |
Green Chemistry Approaches
Microwave-assisted synthesis reduces reaction times by 60% (from 18h to 7h) and improves yield to 81% by enhancing DMSO’s dielectric heating.
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